(3,3-Difluoro-1-methylcyclopentyl)methanol

Description

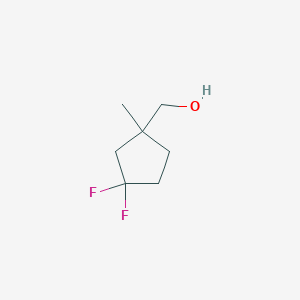

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluoro-1-methylcyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVWEXBHWKIXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 1 Methylcyclopentyl Methanol

Retrosynthetic Analysis of the (3,3-Difluoro-1-methylcyclopentyl)methanol Skeleton

A plausible retrosynthetic analysis for this compound (1) initiates with the disconnection of the primary alcohol functionality. This leads back to a carboxylic acid derivative (2), such as an ester or the acid itself, which can be readily reduced. The geminal difluoro group at the 3-position can be retrosynthetically derived from a ketone (3) via a deoxofluorination reaction. The methyl group and the carboxylic acid at the C-1 position suggest a precursor like 1-methyl-3-oxocyclopentane-1-carboxylic acid (3). This key intermediate can be conceptually disassembled to simpler, more readily available starting materials. One potential disconnection of (3) involves removing the methyl group, leading to 3-oxocyclopentane-1-carboxylic acid (4), which can be synthesized from precursors like 1,3-cyclopentanedione. This retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Comprehensive Analysis of Reported Synthesis Routes

While a specific, dedicated synthesis of this compound is not extensively reported in peer-reviewed literature, a viable synthetic route can be constructed based on well-established organic transformations. The following sections detail the key steps in the proposed forward synthesis.

Key Precursors and Starting Materials for Cyclopentyl Ring Formation

The formation of the functionalized cyclopentyl ring is a critical aspect of the synthesis. A common and efficient starting material for this purpose is 3-oxocyclopentane-1-carboxylic acid or its corresponding esters. guidechem.com These precursors can be prepared through various methods, including the Dieckmann condensation of appropriate diesters. For instance, the intramolecular condensation of diethyl adipate (B1204190) can lead to a β-keto ester, which upon hydrolysis and decarboxylation, yields cyclopentanone (B42830). Further functionalization can then introduce the carboxylic acid at the desired position.

Another approach involves the use of 1,3-cyclopentanedione as a starting material, which can be selectively functionalized to introduce the necessary substituents.

| Precursor | Synthetic Utility |

| Diethyl Adipate | Dieckmann condensation to form a cyclopentanone precursor. |

| 1,3-Cyclopentanedione | Versatile starting material for functionalization. |

| 3-Oxocyclopentane-1-carboxylic acid | A direct precursor for the methylation step. guidechem.com |

Strategies for the Introduction of the Geminal Difluoride Moiety

The introduction of the geminal difluoride is a key transformation, converting the ketone in intermediate (3) to the difluorinated compound (2). Deoxofluorination is the most direct method for this conversion. Several reagents are available for this purpose, with varying reactivity and handling requirements.

Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for the conversion of ketones to geminal difluorides. These reagents offer mild reaction conditions compared to harsher alternatives like sulfur tetrafluoride (SF₄). The reaction typically proceeds by activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic fluoride (B91410) delivery.

Another strategy involves the conversion of the ketone to a dithioketal, which can then be fluorinated using reagents like N-bromosuccinimide (NBS) and hydrogen fluoride-pyridine complex.

| Reagent | Description | Typical Conditions |

| Diethylaminosulfur trifluoride (DAST) | A common deoxofluorinating agent. | CH₂Cl₂, room temperature to reflux. |

| Deoxo-Fluor® | A more thermally stable alternative to DAST. | CH₂Cl₂, room temperature to reflux. |

| Sulfur Tetrafluoride (SF₄) | A highly effective but gaseous and toxic reagent. | High pressure and temperature. |

| NBS / HF-Pyridine | Used for the fluorination of dithioketals. | CH₂Cl₂, low temperature. |

Methodologies for Methyl Group Installation at C-1 of the Cyclopentyl Ring

The introduction of the methyl group at the C-1 position, adjacent to the carbonyl (or its precursor), can be achieved through α-alkylation of a ketone or a related derivative. Starting from methyl 3-oxocyclopentane-1-carboxylate, direct methylation at the C-1 position can be accomplished using a suitable base and methyl iodide. The presence of the ester group at C-1 directs the enolization away from this position, favoring methylation at the desired carbon.

Alternatively, if starting from a precursor without the C-1 carboxylic acid, such as 3-methylcyclopentanone, the carboxylic acid moiety would need to be introduced subsequently. However, the proposed retrosynthesis, which installs the methyl group onto a pre-functionalized ring, offers better control of regioselectivity.

| Reaction | Reagents | Key Features |

| α-Alkylation | NaH or LDA, then CH₃I | Introduction of the methyl group alpha to the ketone. |

| Grignard Reaction | CH₃MgBr on a suitable precursor | Can be used to introduce the methyl group, but may require more complex synthetic design. |

Construction of the Methanol Functionality

The final step in the proposed synthesis is the reduction of the carboxylic acid (or its ester derivative) at the C-1 position to a primary alcohol. This is a standard transformation in organic synthesis.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to alcohols. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Borane (B79455) (BH₃) , often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It offers good selectivity and is often preferred for its milder nature compared to LiAlH₄.

| Reducing Agent | Substrate | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acid or ester | THF or Et₂O, 0 °C to room temperature, followed by aqueous workup. |

| Borane (BH₃·THF) | Carboxylic acid | THF, 0 °C to room temperature. |

Stereoselective Synthesis of this compound

The target molecule, this compound, is achiral as it possesses a plane of symmetry. However, the principles of stereoselective synthesis would become critical if additional substituents were present on the cyclopentane (B165970) ring, creating chiral centers. For instance, if a substituent were introduced at the C-2 or C-4 position, the relative stereochemistry of the methyl and hydroxymethyl groups at C-1 would need to be controlled.

In a hypothetical scenario requiring stereocontrol, several strategies could be employed:

Diastereoselective Alkylation: The methylation of a chiral derivative of 3-oxocyclopentanecarboxylic acid could proceed with diastereoselectivity, influenced by the chiral auxiliary.

Diastereoselective Reduction: The reduction of a chiral ketone precursor could be controlled to yield a specific diastereomer of the alcohol. This is particularly relevant if the geminal difluoride were introduced later in the synthesis. Enzymatic reductions are known to provide high levels of stereoselectivity in the reduction of cyclic ketones. rsc.org

Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as the alkylation step, could establish the desired stereochemistry early in the synthesis.

While not necessary for the synthesis of the achiral target molecule itself, the consideration of these stereoselective methods is crucial for the synthesis of more complex, biologically active analogues.

Enantioselective Approaches to Chiral Difluorinated Cyclopentyl Systems

Achieving high enantioselectivity in the synthesis of chiral difluorinated cyclopentyl systems is a formidable task. An effective strategy would likely involve the asymmetric construction of the cyclopentane ring or the enantioselective functionalization of a prochiral precursor.

One plausible approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, a rhodium-catalyzed asymmetric hydroboration could be employed on a suitably substituted difluorinated cyclopentene (B43876) precursor. This method has been shown to be effective in the synthesis of various chiral fluorinated cyclobutane (B1203170) derivatives and could potentially be adapted for cyclopentyl systems. The choice of chiral ligand would be crucial in directing the stereoselective addition of the borane moiety, which could then be further elaborated to the desired hydroxymethyl group.

Another potential enantioselective strategy is the asymmetric alkylation of a 3,3-difluorocyclopentanone (B1511078) precursor. The use of chiral auxiliaries or chiral phase-transfer catalysts could facilitate the enantioselective introduction of the methyl group at the C1 position. Subsequent reduction of the ketone would then yield the chiral alcohol. The stereochemical outcome of the reduction could be influenced by the directing effect of the adjacent chiral center.

A representative enantioselective catalytic approach is summarized in the table below, illustrating the types of catalysts and conditions that could be adapted for the synthesis of chiral difluorinated cyclopentyl systems.

| Catalyst/Reagent | Substrate Type | Key Transformation | Typical Enantioselectivity (e.e.) |

| Rh(I)/Chiral Ligand | Difluorocyclopentene | Asymmetric Hydroboration | >90% |

| Chiral Phase-Transfer Catalyst | 3,3-Difluorocyclopentanone | Asymmetric Alkylation | 85-95% |

| Chiral Amino Alcohol Ligand | Imines | Enantioselective Reformatsky Reaction | >99% |

This table presents plausible enantioselective strategies based on analogous reactions in the literature, as a direct synthesis of this compound has not been detailed.

Diastereoselective Control in Cyclopentane Ring Construction

When constructing the substituted cyclopentane ring, controlling the relative stereochemistry of the substituents is of paramount importance. Diastereoselective control can often be achieved by taking advantage of the steric and electronic properties of the starting materials and intermediates.

One potential diastereoselective approach to this compound could involve a tandem hydrozirconation/Lewis acid-mediated cyclization of an acyclic precursor. This methodology has been successfully applied to the synthesis of trans-2-substituted cyclopentylamines with high diastereoselectivity. By carefully designing the acyclic precursor containing the necessary fluorine and methyl groups, it might be possible to control the stereochemistry during the ring-closing step.

Furthermore, the reduction of a 3,3-difluoro-1-methylcyclopentanone precursor offers a direct route to the target molecule. The diastereoselectivity of this reduction would be influenced by the steric hindrance of the methyl group at the C1 position, potentially favoring the approach of the reducing agent from the less hindered face. The choice of reducing agent can also play a critical role in determining the stereochemical outcome.

The following table outlines potential diastereoselective reactions that could be employed in the synthesis of substituted cyclopentane rings.

| Reaction Type | Precursor | Key Features | Expected Diastereoselectivity |

| Tandem Cyclization | Acyclic Butenyl Oxazolidine Analogue | Hydrozirconation/Lewis Acid-Mediation | High (trans-selectivity) |

| Ketone Reduction | 3,3-Difluoro-1-methylcyclopentanone | Steric-controlled hydride delivery | Moderate to High |

| Michael Addition | Cyclopentenone Analogue | Aza-Michael with H-bonding direction | Excellent |

This table illustrates potential diastereoselective strategies based on established methods for cyclopentane synthesis.

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For instance, in a potential catalytic reduction step, optimizing the catalyst and reaction conditions could lead to higher yields and selectivities, while also minimizing the amount of expensive catalyst required. The use of flow chemistry could also be explored as a means to improve safety, reproducibility, and scalability.

Purification methods are another critical aspect of scalable synthesis. Crystallization is often preferred over chromatography on a large scale due to its lower cost and environmental impact. Therefore, designing the synthesis to yield a crystalline final product or intermediate would be highly advantageous.

Key parameters for process optimization are highlighted in the table below.

| Parameter | Objective | Method of Optimization |

| Starting Material Cost | Minimize overall process cost | Selection of commercially available, inexpensive starting materials |

| Number of Steps | Increase overall yield and reduce waste | Convergent synthetic design |

| Catalyst Loading | Reduce cost and environmental impact | High-throughput screening of catalysts and conditions |

| Reaction Time | Increase throughput | Kinetic studies and optimization of temperature/concentration |

| Purification Method | Reduce cost and solvent usage | Development of a crystallization-based purification |

This table provides a general framework for the considerations involved in the scalable synthesis of a specialty chemical like this compound.

Chemical Reactivity and Transformation Pathways of 3,3 Difluoro 1 Methylcyclopentyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3,3-Difluoro-1-methylcyclopentyl)methanol is, in principle, susceptible to a variety of common transformations.

Conversion to Leaving Group Derivatives (e.g., Sulfonates, Halides)

Standard laboratory procedures for the conversion of primary alcohols to good leaving groups, such as sulfonate esters (e.g., tosylates, mesylates) or halides (e.g., bromides, chlorides), would be expected to apply. These reactions typically involve treatment with the corresponding sulfonyl chloride in the presence of a base, or with common halogenating agents. However, no specific studies documenting these conversions for this compound have been found.

Oxidation Reactions and Subsequent Transformations

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis. A variety of oxidizing agents could theoretically be employed to achieve these conversions. Subsequent transformations of the resulting carbonyl compounds would also be anticipated. Despite the predictability of these reactions, specific examples involving this compound are not documented.

Intermolecular Esterification and Etherification Reactions

The formation of esters and ethers from the primary alcohol of this compound is theoretically feasible through standard protocols like Fischer esterification or Williamson ether synthesis. However, the scientific literature lacks specific reports of such reactions being performed on this substrate.

Reactivity Profile of the Geminal Difluorocyclopentyl Moiety

The presence of the geminal difluoro group and the stereochemistry of the cyclopentyl ring are expected to influence the reactivity of the molecule.

Nucleophilic Substitution Studies on (3,3-Difluoro-1-methylcyclopentyl)methyl Derivatives

Derivatives of this compound, such as the halides or sulfonates mentioned in section 3.1.1, would be substrates for nucleophilic substitution reactions. The kinetics and mechanism of such reactions would be of interest, but no studies investigating these processes have been identified.

Influence of Steric Hindrance from the Cyclopentyl Group on Reactivity

The substituted cyclopentyl group is likely to exert some degree of steric hindrance at the reactive center, potentially affecting the rates and outcomes of the reactions discussed above. However, without experimental data, any discussion of the specific steric effects of the 3,3-difluoro-1-methylcyclopentyl group remains speculative.

Electronic Effects of the Difluoro Group on Reaction Mechanisms

The presence of a geminal difluoro group at the 3-position of the cyclopentyl ring in this compound profoundly influences its chemical reactivity, primarily through potent electronic effects. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the surrounding carbon framework. This effect has significant consequences for the stability of charged intermediates that may form during the course of a reaction, thereby dictating the preferred mechanistic pathways.

In reactions involving the departure of a leaving group from the methyl group at the 1-position, such as in nucleophilic substitutions, the stability of a potential carbocation intermediate at C1 is of paramount importance. The electron-withdrawing nature of the CF₂ group, situated at the β-position relative to the reactive center, significantly destabilizes any developing positive charge on the adjacent carbon atom. This destabilization of the carbocation intermediate makes reaction pathways that proceed through such species, like the Sₙ1 mechanism, highly unfavorable.

While fluorine possesses lone pairs of electrons that could potentially participate in resonance stabilization (+M effect), this effect is generally weak and does not effectively counteract the powerful inductive withdrawal, especially when the fluorine atoms are not directly attached to the charged center. The primary electronic influence of the β-difluoro group is therefore the pronounced destabilization of any nearby carbocation. This electronic predisposition favors reaction mechanisms that avoid the formation of cationic intermediates, such as the concerted Sₙ2 pathway, where bond formation and bond breaking occur simultaneously.

Mechanistic Investigations of Key Transformations

Elucidation of Sₙ1 and Sₙ2 Reaction Pathways for (3,3-Difluoro-1-methylcyclopentyl)methyl Derivatives

The mechanistic dichotomy between Sₙ1 and Sₙ2 pathways in nucleophilic substitution reactions is starkly influenced by the electronic effects of the gem-difluoro group in derivatives of this compound. To facilitate these reactions, the hydroxyl group is typically converted into a better leaving group, such as a tosylate (-OTs) or a halide.

Sₙ1 Pathway: The Sₙ1 mechanism proceeds through a carbocation intermediate. For a derivative like (3,3-Difluoro-1-methylcyclopentyl)methyl tosylate, the departure of the tosylate group would necessitate the formation of a primary carbocation adjacent to the difluorinated ring. As discussed in the previous section, the strong -I effect of the two fluorine atoms at the β-position severely destabilizes this carbocation. This high-energy intermediate makes the Sₙ1 pathway energetically unfavorable and kinetically slow. Studies on analogous systems, such as the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates, have shown a significant rate retardation compared to their non-fluorinated counterparts, underscoring the powerful destabilizing effect of β-difluoro substitution on carbocation formation.

Sₙ2 Pathway: In contrast, the Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group, proceeding through a single, concerted transition state without the formation of a carbocation intermediate. For (3,3-Difluoro-1-methylcyclopentyl)methyl derivatives, the primary nature of the carbon center is generally favorable for Sₙ2 reactions. The steric hindrance offered by the cyclopentyl ring is a factor to consider, but the electronic destabilization of the alternative Sₙ1 pathway makes the Sₙ2 route the predominantly favored mechanism, particularly with strong nucleophiles.

The table below summarizes the key factors influencing the choice between Sₙ1 and Sₙ2 pathways for (3,3-Difluoro-1-methylcyclopentyl)methyl derivatives.

| Factor | Influence on Sₙ1 Pathway | Influence on Sₙ2 Pathway | Predicted Outcome for (3,3-Difluoro-1-methylcyclopentyl)methyl Derivatives |

| Substrate | Primary carbon, but adjacent to a quaternary center. | Primary carbon, generally favorable. | Sₙ2 is sterically accessible. |

| Electronic Effect | Strong destabilization of the primary carbocation by the β-difluoro group. | No carbocation formed; less direct electronic influence on the transition state. | Sₙ1 pathway is strongly disfavored. |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Strong nucleophiles will favor the Sₙ2 pathway. |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. | Solvent choice can further promote the Sₙ2 pathway. |

Therefore, mechanistic investigations would conclude that derivatives of this compound will overwhelmingly favor the Sₙ2 pathway for nucleophilic substitution reactions due to the pronounced electronic destabilization of the carbocation intermediate required for an Sₙ1 mechanism.

Pathways for Generating Reactive and Strained Intermediates (e.g., Cyclohexyne (B14742757) analogues)

A potential synthetic route could commence with the conversion of the primary alcohol to a suitable precursor for elimination, such as a vinyl halide. This could be achieved through a series of steps, for instance, oxidation of the alcohol to an aldehyde, followed by a Wittig-type reaction with a halomethylenating agent. Let us consider the formation of a 1-bromo-2-(3,3-difluoro-1-methylcyclopentyl)ethene derivative.

The crucial step would then be a double dehydrohalogenation reaction to form the strained alkyne. This typically requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). The proposed mechanism would proceed as follows:

First Elimination (Formation of a Vinyl Fluoride): The strong base would abstract a proton from the vinyl group, leading to the elimination of HBr and the formation of a fluoroalkene intermediate.

Second Elimination (Formation of the Cyclohexyne Analogue): A subsequent elimination of hydrogen fluoride (B91410) (HF) from a suitable precursor could, in principle, lead to the formation of the strained cyclohexyne ring system. However, the direct elimination of HF from a vinyl fluoride to form an alkyne is a known but often challenging reaction. An alternative and more plausible pathway might involve a rearrangement.

A more likely route to a six-membered ring containing a triple bond would involve a ring expansion. For instance, conversion of the initial alcohol to a leaving group, followed by treatment with a strong base, could potentially lead to the formation of a carbene on the exocyclic methyl group. This carbene could then undergo a C-C bond insertion into the cyclopentyl ring, expanding it to a cyclohexyl system. If the precursor is appropriately designed, a subsequent elimination could then generate the cyclohexyne.

For example, a derivative such as 1-(bromomethyl)-3,3-difluoro-1-methylcyclopentane could be treated with a strong, non-nucleophilic base. This could lead to the formation of a carbene, which could then rearrange via ring expansion. While speculative for this specific system, ring expansions of carbenes are a known method for accessing larger ring systems. The presence of the gem-difluoro group would undoubtedly influence the stability and reactivity of any intermediates in such a process.

Derivatives and Synthetic Utility of 3,3 Difluoro 1 Methylcyclopentyl Methanol

Synthesis of (3,3-Difluoro-1-methylcyclopentyl)methyl Trifluoromethanesulfonate (B1224126) and Analogues

The conversion of the hydroxyl group in (3,3-Difluoro-1-methylcyclopentyl)methanol into a better leaving group is a crucial first step for many synthetic applications, particularly nucleophilic substitutions and cross-coupling reactions. One of the most effective leaving groups in this context is the trifluoromethanesulfonate (triflate) group.

The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate is typically achieved by reacting the parent alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) under anhydrous conditions. rsc.org The reaction is carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the triflic acid byproduct. Aprotic solvents like dichloromethane (B109758) (DCM) or diethyl ether are commonly used at low temperatures (e.g., 0 °C to room temperature) to ensure the stability of the resulting triflate, which can be sensitive to moisture and heat. youtube.com

General Reaction Scheme:

Figure 1: General synthesis of (3,3-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate from the corresponding alcohol.

Below is a table summarizing typical conditions for the synthesis of primary alkyl triflates from alcohols.

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine | Dichloromethane (DCM) | 0 to 25 | 80-95 |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 2,6-Lutidine | Dichloromethane (DCM) | -20 to 0 | 85-98 |

| Trifluoromethanesulfonyl chloride (TfCl) | Triethylamine (TEA) | Diethyl ether | 0 to 25 | 75-90 |

This interactive table is based on established procedures for the triflation of primary alcohols. rsc.orgyoutube.com

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

(3,3-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govamanote.com This reaction is a powerful method for forming carbon-carbon bonds, allowing the difluorocyclopentyl moiety to be coupled with a wide variety of aryl, heteroaryl, or vinyl groups. youtube.com

In a typical Suzuki-Miyaura coupling, the alkyl triflate is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

General Reaction Scheme:

Figure 2: Suzuki-Miyaura cross-coupling of (3,3-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate with an arylboronic acid.

The following table outlines representative conditions for Suzuki-Miyaura coupling of alkyl sulfonates.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane | 80-100 |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 90-110 |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | Dimethylformamide (DMF) | 80-100 |

This interactive table summarizes common conditions used for Suzuki-Miyaura cross-coupling reactions involving alkyl electrophiles. nih.govyoutube.com

Precursors for the Synthesis of Nitrogen-Containing Cyclopentyl Heterocycles (e.g., Pyrazole (B372694) Derivatives)

This compound can serve as a starting material for the synthesis of various heterocyles, including pyrazole derivatives. The classic Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). chim.itnih.gov A plausible synthetic route from the starting alcohol would involve a multi-step sequence.

First, the primary alcohol is oxidized to the corresponding aldehyde, (3,3-difluoro-1-methylcyclopentyl)carbaldehyde. This can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. chim.it

Next, the aldehyde can be converted into a suitable 1,3-dicarbonyl equivalent. For instance, a Claisen-Schmidt condensation with a methyl ketone (e.g., acetone) would yield an α,β-unsaturated ketone. This enone can then undergo a cyclocondensation reaction with hydrazine or a substituted hydrazine to form the pyrazoline ring, which can subsequently be oxidized to the aromatic pyrazole. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org

Plausible Synthetic Route:

Figure 3: A proposed synthetic pathway for converting this compound into a pyrazole derivative.

Role as a Versatile Building Block in Complex Molecule Synthesis

The (3,3-Difluoro-1-methylcyclopentyl) moiety is a valuable building block in the design of complex molecules, particularly for pharmaceutical and agrochemical applications. youtube.comalfa-chemistry.com The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. nih.gov

The gem-difluoro group (CF₂) is often used as a bioisostere for a carbonyl (C=O) group or a gem-dimethyl group. nih.gov This substitution can lead to:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. nih.gov This can increase the half-life and bioavailability of a drug candidate.

Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and modify lipophilicity (LogP). nih.govresearchgate.net These changes can affect a molecule's solubility, membrane permeability, and binding affinity to its biological target. enamine.netacs.org

The synthetic transformations discussed previously, such as conversion to a triflate for cross-coupling reactions or elaboration into heterocyclic systems, demonstrate the versatility of this compound. nih.govchim.it These methods allow for the strategic incorporation of this fluorinated scaffold into a wide array of larger, more complex, and potentially biologically active molecules. acs.org

Computational and Theoretical Studies on 3,3 Difluoro 1 Methylcyclopentyl Methanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock theory, are instrumental in elucidating the electronic structure and bonding of (3,3-Difluoro-1-methylcyclopentyl)methanol. emerginginvestigators.org The introduction of two highly electronegative fluorine atoms at the C3 position dramatically influences the molecule's electronic properties.

The primary effect of the gem-difluoro group is a strong electron-withdrawing inductive effect (-I effect). nih.govnih.gov The fluorine atoms pull electron density away from the carbon atom to which they are attached (C3), creating a significant bond dipole. This polarization extends through the sigma bonds of the cyclopentyl ring, affecting adjacent atoms. Consequently, the C3 carbon becomes more electrophilic, and the C-F bonds are highly polar. Computational methods like Mulliken charge analysis can quantify this charge distribution, revealing the partial positive charge on the C3 carbon and partial negative charges on the fluorine atoms. emerginginvestigators.org

These calculations can also predict key geometric parameters. The strong C-F bond is typically shorter than a C-H bond but longer than might be expected due to repulsion between the electron clouds of the fluorine atoms and other atoms in the ring. The presence of the gem-difluoro group also influences the bond angles within the cyclopentyl ring, accommodating the steric bulk and electrostatic repulsion of the fluorine atoms.

Below is a table of typical bond lengths and angles for a gem-difluorinated cyclopentane (B165970) system, as would be predicted by computational models.

| Bond/Angle | Typical Calculated Value | Description |

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between a carbon and a fluorine atom, influenced by fluorine's high electronegativity. |

| C-C Bond Length | ~1.54 Å | The standard length for a carbon-carbon single bond within the cyclopentane ring. |

| C-O Bond Length | ~1.43 Å | The length of the covalent bond between the carbon of the hydroxymethyl group and the oxygen atom. |

| F-C-F Angle | ~105° | The angle between the two fluorine atoms and the central carbon, often compressed from the ideal tetrahedral angle. |

| C-C-C Angle | 102-106° | The internal angles of the cyclopentane ring, which deviate from the ideal 108° of a planar pentagon to relieve strain. |

| C-C-O Angle | ~109.5° | The bond angle around the sp³ hybridized carbon of the hydroxymethyl group. |

Note: These values are representative and would be precisely determined for this compound through specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes of the Cyclopentyl Ring

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. dalalinstitute.com The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). dalalinstitute.com These conformers are close in energy and rapidly interconvert at room temperature. dalalinstitute.com

For this compound, computational methods are used to map the potential energy surface and identify the most stable conformers. The substitution pattern significantly influences the energy landscape. The bulky gem-difluoro group and the C1 substituents (methyl and hydroxymethyl groups) introduce steric and electronic interactions that stabilize certain conformations over others.

Key factors determining conformational preference include:

Steric Hindrance : Conformations that minimize steric clash between the large CF₂ group, the methyl group, and the hydroxymethyl group are favored.

Dipole-Dipole Interactions : The two polar C-F bonds create a local dipole moment. The ring will pucker in a way that minimizes the repulsion between this dipole and the dipole of the C-O bond in the hydroxymethyl group. researchgate.netnih.gov

Hyperconjugation : Stabilizing interactions can occur between filled bonding orbitals and empty antibonding orbitals (e.g., σ → σ*). The orientation of the C-F bonds can influence these hyperconjugative effects. researchgate.netnih.gov

Computational analysis would likely reveal that an envelope or twist conformation that places the bulky substituents in pseudo-equatorial positions would be the lowest in energy. An energy landscape map would show the relative energies of various conformers and the energy barriers for interconversion between them.

| Conformer Type | Substituent Position | Relative Energy (kcal/mol) | Stability Factors |

| Envelope | C3 at the "flap" | Low | May reduce some steric interactions involving the CF₂ group. |

| Envelope | C1 at the "flap" | Higher | Likely introduces significant steric strain. |

| Twist | Varies | Potentially Lowest | Often effective at minimizing both torsional and steric strain. |

Note: The relative energies are illustrative and represent a typical outcome of a conformational analysis for a substituted cyclopentane.

Prediction of Reaction Pathways, Transition States, and Activation Energies

Computational chemistry is a powerful tool for predicting the feasibility and kinetics of chemical reactions. umd.edu For this compound, theoretical calculations can map out potential reaction pathways, such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, or an elimination reaction (dehydration) to form an alkene.

By modeling the reaction mechanism step-by-step, it is possible to identify the structures of transition states—the high-energy species that exist transiently between reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For example, in a dehydration reaction, computational models could compare the activation energies for the formation of different possible alkene isomers, thereby predicting the major product. The presence of the electron-withdrawing difluoro group would likely influence the stability of any carbocation intermediates that might form, potentially disfavoring certain mechanisms while promoting others. nih.gov

Fluorinated alcohols are also known to have unique properties as solvents or promoters in certain reactions, capable of stabilizing transition states through hydrogen bonding. rsc.orgarkat-usa.orgrsc.org Computational studies can model these interactions to explain their effects on reactivity. rsc.org

| Reaction Pathway | Predicted Activation Energy (Ea) | Key Features of Transition State |

| Alcohol Oxidation | Moderate | Involves the breaking of C-H and O-H bonds at the hydroxymethyl group. |

| Dehydration (E1) | High | Formation of a carbocation at C1, likely destabilized by the inductive effect of the CF₂ group. |

| Dehydration (E2) | Moderate to High | Concerted removal of the hydroxyl group and a proton from an adjacent carbon. |

Note: These activation energies are qualitative predictions. Precise values would be obtained from detailed quantum chemical calculations of the specific reaction pathways.

Deeper Understanding of Steric and Electronic Influences of Fluorine Atoms on Molecular Properties and Reactivity

The gem-difluoro group at the C3 position serves as a powerful modulator of the molecular properties and reactivity of this compound, an influence that can be thoroughly dissected using computational methods. nih.govrsc.org

Electronic Influences: The dominant electronic feature is the strong inductive electron withdrawal by the fluorine atoms. nih.gov This effect has several consequences:

Acidity of the Hydroxyl Proton : The electron-withdrawing CF₂ group can polarize the C-O bond and, subsequently, the O-H bond of the alcohol, making the hydroxyl proton slightly more acidic compared to its non-fluorinated analog. nih.govresearchgate.net

Reactivity of the Alcohol : The electron-deficient nature of the ring may influence the nucleophilicity of the oxygen atom and the propensity of the alcohol to act as a leaving group in substitution or elimination reactions.

Metabolic Stability : In medicinal chemistry, gem-difluorination adjacent to a reactive site is a common strategy to block metabolic oxidation. nih.gov Computational models can help predict the susceptibility of nearby C-H bonds to enzymatic attack by calculating bond dissociation energies. nih.gov

Steric Influences: While fluorine has a van der Waals radius similar to hydrogen, the CF₂ group as a whole is sterically more demanding than a CH₂ group. nih.gov

Conformational Locking : The steric bulk of the CF₂ group, combined with the substituents at C1, can restrict the conformational flexibility of the cyclopentane ring, favoring a more limited set of low-energy conformations. researchgate.net This can have implications for how the molecule binds to biological targets.

Shielding Effects : The CF₂ group can sterically shield one face of the ring, potentially directing the approach of reagents in a chemical reaction and influencing stereochemical outcomes.

Computational studies allow for the separation and quantification of these steric and electronic effects, providing a deeper understanding of how the strategic placement of fluorine atoms can be used to fine-tune the properties of a molecule for various applications. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3,3 Difluoro 1 Methylcyclopentyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential technique for confirming the structural integrity of a molecule by providing information about the chemical environment of specific nuclei. For (3,3-Difluoro-1-methylcyclopentyl)methanol, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required.

Proton NMR (¹H-NMR) Analysis for Proton Environments

A ¹H-NMR spectrum would identify all the unique proton environments in the molecule. Based on its structure, the following proton signals would be anticipated:

Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The chemical shift would be in the range of 3.5-4.5 ppm.

Cyclopentyl Ring Protons (-CH₂-): The four methylene (B1212753) groups on the cyclopentyl ring would produce complex multiplets due to proton-proton and proton-fluorine couplings. These would be expected in the aliphatic region of the spectrum, typically between 1.5 and 2.5 ppm.

Methyl Protons (-CH₃): The methyl group attached to the quaternary carbon would appear as a singlet, likely in the upfield region around 1.0-1.5 ppm.

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂OH | 3.5 - 4.5 | Singlet or Doublet |

| Ring -CH₂- | 1.5 - 2.5 | Multiplets |

| -CH₃ | 1.0 - 1.5 | Singlet |

Fluorine NMR (¹⁹F-NMR) Analysis for Fluorine Environments

¹⁹F-NMR spectroscopy would be crucial for confirming the presence and environment of the fluorine atoms. As the two fluorine atoms at the C3 position are chemically equivalent, a single signal would be expected. This signal would likely be a triplet due to coupling with the adjacent methylene protons. The chemical shift would be characteristic of geminal difluoroalkanes.

Table 2: Predicted ¹⁹F-NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Carbon NMR (¹³C-NMR) Analysis for Carbon Backbone Elucidation

A ¹³C-NMR spectrum would reveal the number of unique carbon environments. For this compound, six distinct carbon signals are expected:

Hydroxymethyl Carbon (-CH₂OH): Expected around 60-70 ppm.

Quaternary Carbon (C1): The carbon attached to the methyl and hydroxymethyl groups.

Difluorinated Carbon (C3): This carbon signal would be split into a triplet due to coupling with the two fluorine atoms and would have a characteristic chemical shift.

Ring Methylene Carbons (C2, C4, C5): These would appear in the aliphatic region.

Table 3: Predicted ¹³C-NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| -CH₂OH | 60 - 70 |

| C1 (Quaternary) | Specific to substituted cyclopentanes |

| C3 (-CF₂-) | Characteristic of difluorinated carbons |

| C2, C4, C5 (-CH₂-) | Aliphatic region |

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular formula is C₇H₁₂F₂O, which corresponds to a molecular weight of 150.17 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 150. Fragmentation patterns would likely involve the loss of a hydroxyl group, a hydroxymethyl group, or cleavage of the cyclopentyl ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 150 |

| [M - OH]⁺ | 133 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would identify the key functional groups present in the molecule. The spectrum would be characterized by the following absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the alkyl groups.

C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ range, characteristic of carbon-fluorine bonds.

C-O Stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Medium to Strong |

| C-F Stretch | 1000 - 1200 | Strong |

Advanced Chromatographic and Spectroscopic Techniques for Purity and Stereochemical Assessment (e.g., Chiral HPLC)

The purity of this compound would typically be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Since the molecule contains a chiral center at the C1 position, it exists as a pair of enantiomers. Chiral HPLC would be the method of choice to separate and quantify these enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and the determination of the enantiomeric excess.

Table of Compounds

| Compound Name |

|---|

Future Research Directions in the Chemical Investigations of 3,3 Difluoro 1 Methylcyclopentyl Methanol

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in contemporary organic chemistry. Future research into the synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanol should prioritize these principles.

Current approaches to gem-difluorinated cycloalkanes often rely on harsh reagents or multi-step sequences that may not be ideal for large-scale production. Future investigations could explore several promising avenues:

Catalytic gem-Difluorination: A significant advancement would be the development of catalytic methods for the direct gem-difluorination of a suitable cyclopentanone (B42830) precursor. This could involve transition-metal catalysis or the use of novel, more environmentally friendly fluorinating agents.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. rsc.org Future work could focus on identifying or engineering enzymes, such as fluorinases or reductases, capable of constructing the chiral fluorinated cyclopentane (B165970) core. researchgate.net Biocatalytic approaches could provide access to enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications.

Solvent- and Catalyst-Free Methods: Exploring solvent- and catalyst-free reaction conditions, potentially utilizing mechanochemistry or solid-state reactions, could dramatically reduce the environmental footprint of the synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic gem-Difluorination | Atom economy, reduced waste, potential for asymmetry. | Catalyst design, stability of fluorinating agents. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green solvents (e.g., water). | Enzyme discovery and engineering, substrate scope. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for accelerated reaction rates. | Ensuring adequate mixing and heat transfer. |

Exploration of Novel Reactivity and Unprecedented Transformations

The gem-difluoro group in this compound is not merely a passive substituent; it can actively participate in or influence chemical reactions. Future research should aim to uncover and harness this latent reactivity.

C-F Bond Activation: While C-F bonds are notoriously strong, their selective activation and functionalization represent a frontier in organofluorine chemistry. rsc.orgacs.org Research into the transition-metal-catalyzed or photocatalytic activation of one C-F bond in the gem-difluoro moiety could lead to the synthesis of monofluoroalkenes, which are themselves valuable synthetic intermediates. researchgate.netacs.org

Ring-Opening and Rearrangement Reactions: The strain inherent in the cyclopentane ring, coupled with the electronic influence of the gem-difluoro group, may enable novel ring-opening or rearrangement reactions. rsc.orgrsc.org For instance, under specific conditions, it might be possible to expand the five-membered ring to a six-membered ring, providing access to a different class of fluorinated compounds.

Neighboring Group Participation: The hydroxymethyl group is strategically positioned to participate in reactions involving the fluorinated carbon center. Investigations into potential intramolecular cyclizations or rearrangements initiated by the hydroxyl group could lead to the formation of unique heterocyclic scaffolds.

| Transformation Type | Potential Products | Driving Force/Methodology |

| C-F Bond Activation | Monofluoroalkenes | Transition-metal catalysis, photoredox catalysis. |

| Ring-Opening/Expansion | Fluorinated cyclohexanes, functionalized acyclic compounds. | Strain release, Lewis acid or transition-metal catalysis. |

| Intramolecular Reactions | Fused or spirocyclic ethers | Neighboring group participation of the hydroxyl function. |

Expansion of Synthetic Utility to New Areas of Organic Synthesis

As a functionalized building block, this compound holds considerable promise for the synthesis of complex molecules. A key future direction will be to demonstrate its utility in diverse areas of organic synthesis.

Medicinal Chemistry: The gem-difluorocyclopentyl motif is a bioisostere of a carbonyl group or a hydrated carbonyl, and its incorporation into bioactive molecules can enhance their metabolic stability and binding affinity. acs.org Future work should involve the synthesis of derivatives of this compound and their incorporation into known pharmacophores to explore their potential as new therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. The unique properties of the title compound could be leveraged in the design of novel agrochemicals.

Materials Science: Fluorinated compounds are widely used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic and surface properties. The rigid, fluorinated core of this compound could be a valuable component in the design of new materials with tailored properties.

| Application Area | Rationale for Use | Example Research Goal |

| Medicinal Chemistry | Improved metabolic stability, enhanced binding affinity, modulation of pKa. | Synthesis of novel protease inhibitors or kinase modulators. |

| Agrochemicals | Increased potency, favorable environmental persistence. | Development of new classes of fungicides or insecticides. |

| Materials Science | Unique dielectric properties, thermal stability, hydrophobicity. | Creation of novel fluorinated liquid crystals or specialty polymers. |

Integration with Advanced Flow Chemistry and High-Throughput Methodologies

To accelerate the discovery and development of new applications for this compound, its synthesis and derivatization should be integrated with modern, automated chemical technologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. Developing a continuous flow synthesis of this compound would be a significant step towards its industrial production. Furthermore, flow chemistry is particularly well-suited for handling hazardous reagents often used in fluorination reactions.

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of the target molecule. This would accelerate the optimization of synthetic routes and the discovery of novel transformations.

Automated Synthesis: The integration of flow chemistry with robotic systems for automated synthesis and purification would enable the rapid generation of a library of derivatives of this compound. This library could then be screened for biological activity or material properties, significantly speeding up the drug discovery and materials development process.

| Technology | Benefit for this compound Research |

| Flow Chemistry | Safer handling of fluorinating agents, improved scalability of synthesis. |

| High-Throughput Experimentation | Rapid optimization of reaction conditions, discovery of new catalysts. |

| Automated Synthesis | Fast generation of compound libraries for screening purposes. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3,3-Difluoro-1-methylcyclopentyl)methanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of a cyclopentane precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methyl group at position 1 can be introduced via alkylation or Grignard reactions. To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC using a C18 reverse-phase column with methanol-water mobile phases (70:30 v/v) . Post-synthesis, confirm structural integrity via H/F NMR and high-resolution mass spectrometry (HRMS).

Q. How do the fluorine substituents influence the compound’s physicochemical properties?

- Methodological Answer : The 3,3-difluoro motif increases electronegativity and rigidity due to C-F bond polarization, reducing basicity and enhancing metabolic stability. Characterize via logP measurements (shake-flask method with octanol/water) to assess hydrophobicity. Use differential scanning calorimetry (DSC) to determine melting points, which are typically elevated compared to non-fluorinated analogs due to tighter crystal packing .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in conformational analysis between computational models and crystallographic data?

- Methodological Answer : Discrepancies arise from solvent effects or force field inaccuracies. Perform X-ray crystallography in methanol/water co-solvents to mimic experimental conditions. Compare with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) incorporating solvent models (e.g., PCM). Use Cambridge Structural Database (CSD) searches to benchmark torsional angles of similar fluorinated cyclopentanes .

Q. How can the stereoelectronic effects of fluorine atoms modulate binding affinity in enzyme inhibition studies?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Pair with molecular dynamics (MD) simulations using AMBER or CHARMM force fields to map fluorine-protein interactions (e.g., dipole-dipole or C-F···H-N contacts). Validate via site-directed mutagenesis of target enzymes to identify critical residues influenced by fluorine .

Q. What analytical techniques are optimal for detecting metabolic byproducts in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with rat liver microsomes in PBS-methanol (90:10 v/v) at 37°C. Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS (Q-TOF) in negative ion mode. Use fragmentation patterns (MS/MS) and isotope labeling (O-methanol) to distinguish hydroxylation or defluorination products .

Contradiction Management in Research

- Example : If computational models predict a planar cyclopentane ring but crystallography reveals puckering, re-optimize DFT calculations with dispersion corrections (D3-BJ) and compare to Protein Data Bank (PDB) entries of fluorinated analogs .

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.